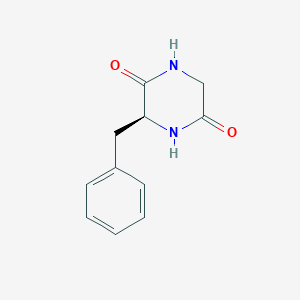
(S)-3-Benzylpiperazine-2,5-dione
Vue d'ensemble
Description
(S)-3-Benzylpiperazine-2,5-dione is a natural product found in Kandelia candel, Aspergillus fumigatus, and Streptomyces xanthophaeus with data available.
Activité Biologique
(S)-3-Benzylpiperazine-2,5-dione, a compound belonging to the diketopiperazine class, has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has the molecular formula C₁₁H₁₂N₂O₂. Its structure features a piperazine ring with a benzyl group at the 3-position and carbonyl groups at the 2 and 5 positions. This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that diketopiperazines exhibit significant antimicrobial activity. This compound has been noted for its potential to inhibit the growth of various microorganisms. For instance, studies have shown that this compound can effectively combat fungal species such as Aspergillus fumigatus and bacteria from the Streptomyces genus.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Initial studies suggest that it may inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary results indicate interactions with cellular signaling pathways that regulate proliferation and survival .
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. These may include:
- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission or cell signaling.
- Enzyme Inhibition : It could inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar to other diketopiperazines, it may induce oxidative stress in target cells, leading to cell death .
Case Studies
- Antifungal Activity : A study demonstrated that this compound inhibited the growth of Aspergillus fumigatus, suggesting its potential as an antifungal agent.
- Cytotoxicity against Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other diketopiperazines is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-Benzylpiperazine | Piperazine ring with benzyl substitution | Psychoactive effects |
| (S)-3-(4-Hydroxybenzyl)piperazine-2,5-dione | Hydroxybenzyl substitution | Enhanced solubility and antioxidant activity |
| (S)-3-Methylpiperazine-2,5-dione | Methyl substitution | Different pharmacological profile |
| (S)-3-(4-Chlorobenzyl)piperazine-2,5-dione | Chlorobenzyl substitution | Increased antibacterial activity |
Propriétés
IUPAC Name |
(3S)-3-benzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJHXFWJFSFAI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















